molecular formula C12H14O3 B7767739 4-(3-Oxobutyl)phenyl acetate CAS No. 26952-37-4

4-(3-Oxobutyl)phenyl acetate

Cat. No.: B7767739
CAS No.: 26952-37-4
M. Wt: 206.24 g/mol
InChI Key: UMIKWXDGXDJQJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl acetate typically involves the esterification of 4-(3-oxobutyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Oxobutyl)phenyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl acetate as an attractant involves its interaction with olfactory receptors in insects. The compound mimics natural pheromones, triggering a behavioral response in target species such as melon flies. The molecular targets include specific olfactory receptor neurons that detect the compound and initiate a signaling cascade leading to attraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxobutyl)phenyl acetate is unique due to its specific efficacy in attracting melon flies and other cuelure-responding Bactrocera fruit flies. Its structural features, such as the acetate group, contribute to its distinct olfactory properties and effectiveness as an attractant .

Properties

IUPAC Name

[4-(3-oxobutyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKWXDGXDJQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035481
Record name 4-[4-(Acetyloxy)phenyl]-2-butanone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid, sweet raspberry fruity odour
Record name 4-(p-Acetoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

123.00 to 124.00 °C. @ 0.20 mm Hg
Record name Cuelure
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Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-(p-Acetoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.096-1.100
Record name 4-(p-Acetoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/
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CAS No.

3572-06-3, 26952-37-4
Record name 4-(p-Acetoxyphenyl)-2-butanone
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Record name 4-(p-Acetoxyphenyl)-2-butanone
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Record name p-(3-Oxobutyl)phenyl acetate
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Record name Cue-lure
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Record name 2-Butanone, 4-[4-(acetyloxy)phenyl]-
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Record name 4-[4-(Acetyloxy)phenyl]-2-butanone
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Record name 4-(3-oxobutyl)phenyl acetate
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Record name p-(3-oxobutyl)phenyl acetate
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Record name 4-(4-(ACETYLOXY)PHENYL)-2-BUTANONE
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Record name Cuelure
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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